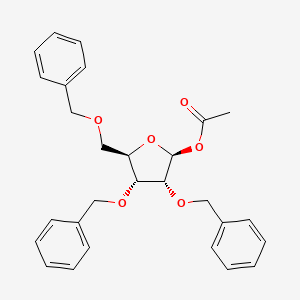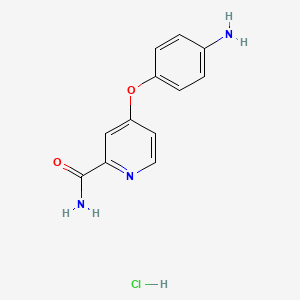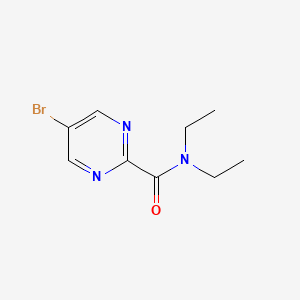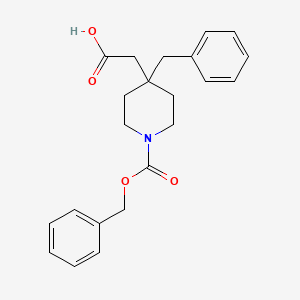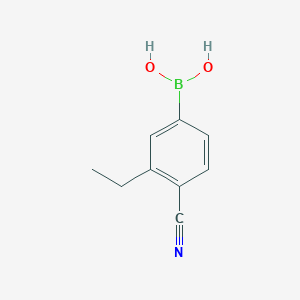
4-Cyano-3-ethylphenylboronic acid
描述
4-Cyano-3-ethylphenylboronic acid is a chemical compound used in scientific research . It is a solid substance with a molecular weight of 257.14 .
Synthesis Analysis
The synthesis of this compound and similar compounds involves the use of the Suzuki-Miyaura reaction . This reaction is a type of cross-coupling reaction, used to couple boronic acids with other organic compounds .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code1S/C15H20BNO2/c1-6-11-9-13 (8-7-12 (11)10-17)16-18-14 (2,3)15 (4,5)19-16/h7-9H,6H2,1-5H3 . This indicates the presence of carbon, hydrogen, boron, nitrogen, and oxygen atoms in the molecule . Physical And Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 257.14 . The compound is stored at a temperature of 2-8°C .作用机制
Target of Action
Boronic acids, in general, are known to be used as synthetic intermediates in organic synthesis .
Mode of Action
The mode of action of 4-Cyano-3-ethylphenylboronic acid is likely related to its role in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction. The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Biochemical Pathways
The Suzuki–Miyaura (SM) coupling reaction is a key biochemical pathway involving this compound . In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Result of Action
The result of the action of this compound is the formation of a new carbon–carbon bond through the Suzuki–Miyaura (SM) coupling reaction . This reaction is crucial in the synthesis of many organic compounds.
Action Environment
The action environment can significantly influence the action, efficacy, and stability of this compound. The SM coupling reaction, in which this compound is involved, benefits from mild and functional group tolerant reaction conditions . Environmental factors such as temperature, pH, and the presence of other substances can influence the reaction’s success.
实验室实验的优点和局限性
One of the main advantages of using 4-Cyano-3-ethylphenylboronic acid in lab experiments is its high selectivity towards diols and polyols. This property makes it a useful tool in the detection and quantification of sugars and other carbohydrates in biological samples. Additionally, it can be easily synthesized in large quantities and is relatively inexpensive. However, one of the main limitations of using this compound is its low solubility in water, which can limit its use in aqueous solutions.
未来方向
There are several future directions for the use of 4-Cyano-3-ethylphenylboronic acid in scientific research. One potential application is in the development of boronic acid-functionalized nanoparticles for drug delivery. These nanoparticles can target specific tissues and cells, thereby increasing the efficacy and reducing the toxicity of drugs. Another potential application is in the development of boronic acid-functionalized sensors for the detection of biomolecules in real-time. These sensors can be used in various fields, such as environmental monitoring, food safety, and medical diagnostics. Finally, this compound can be used as a starting material for the synthesis of new boronic acid derivatives with improved properties and applications.
Conclusion:
In conclusion, this compound is a versatile chemical compound with various applications in scientific research. Its high selectivity towards diols and polyols makes it a useful tool in the detection and quantification of sugars and other carbohydrates in biological samples. Additionally, it has potential applications in drug delivery, tissue engineering, and medical diagnostics. Further research is needed to explore its full potential and to develop new derivatives with improved properties and applications.
科学研究应用
4-Cyano-3-ethylphenylboronic acid has various applications in scientific research. It is used as a reagent in the synthesis of various organic compounds. It is also used as a catalyst in various reactions, such as Suzuki-Miyaura cross-coupling reaction, Sonogashira coupling reaction, and Buchwald-Hartwig amination reaction. Additionally, it is used in the preparation of boronic acid-functionalized polymers, which have potential applications in drug delivery and tissue engineering.
安全和危害
属性
IUPAC Name |
(4-cyano-3-ethylphenyl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BNO2/c1-2-7-5-9(10(12)13)4-3-8(7)6-11/h3-5,12-13H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTZSCIOJYNVMOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C#N)CC)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101287907 | |
| Record name | B-(4-Cyano-3-ethylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101287907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
911210-52-1 | |
| Record name | B-(4-Cyano-3-ethylphenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=911210-52-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | B-(4-Cyano-3-ethylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101287907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Tert-butyl 3-oxo-6-(trifluoromethyl)-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B3301539.png)
![tert-butyl [2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]carbamate](/img/structure/B3301540.png)
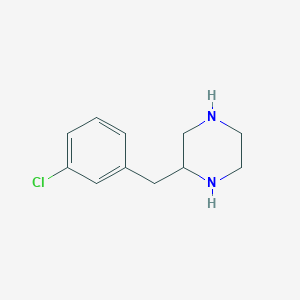
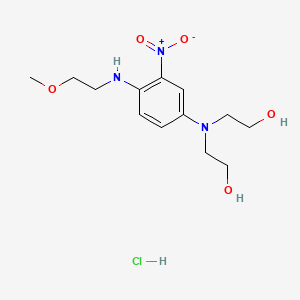
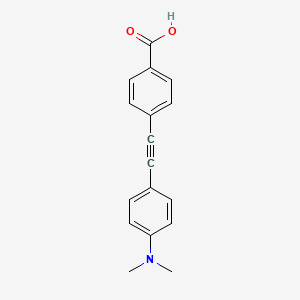
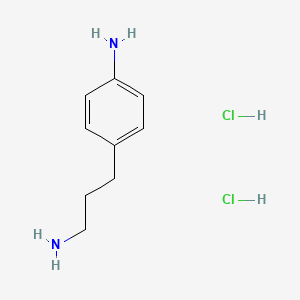
![2,6-Dimethyl-8-(pentan-3-yl)imidazo[1,2-b]pyridazine](/img/structure/B3301573.png)
![[(4-Aminophenyl)imino]dimethyl-lambda6-sulfanone](/img/structure/B3301590.png)
